molecular formula C12H5Cl3N2O B15056973 6-Chloro-2-(2,5-dichlorophenyl)oxazolo[5,4-b]pyridine

6-Chloro-2-(2,5-dichlorophenyl)oxazolo[5,4-b]pyridine

Cat. No.: B15056973
M. Wt: 299.5 g/mol
InChI Key: ISDFSRNXUYQTPY-UHFFFAOYSA-N
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Description

6-Chloro-2-(2,5-dichlorophenyl)oxazolo[5,4-b]pyridine is a heterocyclic compound that features a fused oxazole and pyridine ring system

Preparation Methods

The synthesis of 6-Chloro-2-(2,5-dichlorophenyl)oxazolo[5,4-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route involves the reaction of 2,5-dichlorobenzoyl chloride with 2-aminopyridine in the presence of a base to form the oxazole ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

6-Chloro-2-(2,5-dichlorophenyl)oxazolo[5,4-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl and pyridine rings can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation and Reduction: The compound can undergo oxidation to form oxazolone derivatives or reduction to form amine derivatives. Reagents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction are commonly used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Scientific Research Applications

6-Chloro-2-(2,5-dichlorophenyl)oxazolo[5,4-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-2-(2,5-dichlorophenyl)oxazolo[5,4-b]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor interactions, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

6-Chloro-2-(2,5-dichlorophenyl)oxazolo[5,4-b]pyridine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H5Cl3N2O

Molecular Weight

299.5 g/mol

IUPAC Name

6-chloro-2-(2,5-dichlorophenyl)-[1,3]oxazolo[5,4-b]pyridine

InChI

InChI=1S/C12H5Cl3N2O/c13-6-1-2-9(15)8(3-6)11-17-10-4-7(14)5-16-12(10)18-11/h1-5H

InChI Key

ISDFSRNXUYQTPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=NC3=C(O2)N=CC(=C3)Cl)Cl

Origin of Product

United States

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